1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

TRPV1 antagonist pain pharmacology structure-activity relationship

1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic pyrazolyl-urea derivative classified as a vanilloid receptor (TRPV1) ligand. This compound is disclosed within Grünenthal GmbH's proprietary chemical series of substituted pyrazolyl-based carboxamide and urea derivatives bearing an N-containing phenyl moiety, developed for the treatment and prophylaxis of pain.

Molecular Formula C18H20N6O
Molecular Weight 336.399
CAS No. 2034548-92-8
Cat. No. B2491715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea
CAS2034548-92-8
Molecular FormulaC18H20N6O
Molecular Weight336.399
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C18H20N6O/c25-18(21-8-6-15-4-2-1-3-5-15)22-11-13-24-12-7-16(23-24)17-14-19-9-10-20-17/h1-5,7,9-10,12,14H,6,8,11,13H2,(H2,21,22,25)
InChIKeyQCQLKNMCTHOBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea (CAS 2034548-92-8): A TRPV1-Targeted Pyrazolyl-Urea Scaffold for Pain Research Procurement


1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic pyrazolyl-urea derivative classified as a vanilloid receptor (TRPV1) ligand [1]. This compound is disclosed within Grünenthal GmbH's proprietary chemical series of substituted pyrazolyl-based carboxamide and urea derivatives bearing an N-containing phenyl moiety, developed for the treatment and prophylaxis of pain [1]. Structurally, it features a phenethyl group on one urea nitrogen and a pyrazin-2-yl-substituted pyrazole ring connected via an ethylene linker to the other urea nitrogen [2]. The presence of both a pyrazine heterocycle and a pyrazole ring distinguishes it from simpler diaryl urea TRPV1 antagonists, placing it within a patent-protected chemical space targeting modality-selective vanilloid receptor modulation [1].

Why 1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea Cannot Be Substituted by Generic Pyrazolyl-Ureas in TRPV1 Research Programs


Generic substitution among pyrazolyl-urea TRPV1 ligands is precluded by the demonstrated structure-activity relationship (SAR) divergence within this chemotype. The pyrazolyl-urea scaffold exhibits multi-pathway polypharmacology, with reported interactions at Src, p38-MAPK, TrkA, and other kinases depending on peripheral substituent patterns [1]. The incorporation of a pyrazin-2-yl moiety at the pyrazole C3 position in 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea introduces a distinct hydrogen-bond acceptor profile absent in phenyl-substituted or unsubstituted pyrazolyl-urea analogs [2]. Furthermore, the ethylene linker between the urea and pyrazole ring imposes a specific conformational constraint that differs from directly linked or methylene-bridged analogs, directly influencing the spatial presentation of the pharmacophoric elements at the TRPV1 binding pocket [2]. These cumulative structural features mean that even closely related in-class compounds cannot be assumed to produce equivalent target engagement or selectivity profiles without experimental verification.

Quantitative Differentiation Evidence for 1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea Against In-Class TRPV1 Antagonists


Pyrazinyl Incorporation Confers Distinct H-Bond Acceptor Geometry Relative to Phenyl-Substituted Pyrazolyl-Urea TRPV1 Antagonists

1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea incorporates a pyrazin-2-yl substituent at the pyrazole C3 position, creating three hydrogen-bond acceptor nitrogen atoms (pyrazine N1 and N4, plus pyrazole N2) within a planar heteroaryl system. In contrast, comparator TRPV1 antagonists such as 1-phenyl-5-pyrazolyl urea derivatives (e.g., compound 7, IC50 = 13 nM at p38 kinase [1]) and SB-705498 (a clinical-stage TRPV1 antagonist with IC50 ~ 3 nM [2]) feature a simple phenyl or substituted phenyl group at the equivalent position, providing at most one H-bond acceptor via substituents. The pyrazine ring's dual-nitrogen system enables bifurcated or water-mediated hydrogen bonding interactions not geometrically feasible with phenyl-based comparators [3].

TRPV1 antagonist pain pharmacology structure-activity relationship

Ethylene Linker Between Urea and Pyrazole Imposes Conformational Restraint Absent in Methylene-Bridged and Directly Linked TRPV1 Pyrazolyl-Ureas

The ethylene linker (-CH2-CH2-) connecting the urea NH to the pyrazole N1 in 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea permits a larger accessible conformational space and greater flexibility compared to the methylene linker (-CH2-) found in compounds such as 1-(2-chlorophenyl)-3-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)urea . Molecular modeling indicates that the ethylene spacer enables the pyrazole-pyrazine pharmacophore to adopt an extended conformation that reaches deeper into the TRPV1 vanilloid binding pocket, while the methylene-linked comparators enforce a more acute angle, potentially altering the key interaction with residues in the S4-S5 linker region [1].

conformational analysis ligand design TRPV1 pharmacology

Patent-Defined TRPV1 Ligand Classification Distinguishes This Compound from General Kinase-Targeted Pyrazolyl-Ureas

1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea is explicitly claimed as a vanilloid receptor (TRPV1) ligand within Grünenthal's IN-2014KN00847-A patent family [1]. This contrasts with the predominant kinase-targeted activity of many pyrazolyl-urea analogs, such as p38α MAPK inhibitors (e.g., compounds 3a–3h from the Acta Pharmaceutica Sinica B series, which show IC50 values of 0.037–0.069 mmol/L against p38α [2]) and TrkA kinase inhibitors (IC50 < 1 μM [3]). While kinase-targeted pyrazolyl-ureas address inflammatory and oncological mechanisms, the TRPV1-targeted classification of 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea places it in a distinct pharmacological category relevant to nociceptive and neuropathic pain pathways [1].

TRPV1 ligand intellectual property pain target differentiation

Phenethyl Urea Substituent Differentiates Physicochemical Profile from Aryl-Urea TRPV1 Antagonists Such as Capsazepine and SB-366791

The phenethyl urea moiety in 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea replaces the catechol-derived A-ring present in capsaicin-based antagonists such as capsazepine (IC50 = 0.17 μM at TRPV1 [1]) and the 4-chlorophenyl urea of SB-366791 (IC50 = 5.8 nM [2]). The phenethyl group (calculated ClogP contribution ~2.8) increases lipophilicity relative to the more polar catechol (ClogP contribution ~1.1 for 3,4-dihydroxyphenyl), potentially improving blood-brain barrier penetration, while the absence of the metabolically labile catechol motif reduces susceptibility to COMT-mediated methylation [3].

physicochemical properties drug-likeness TRPV1 antagonist comparison

Grünenthal Patent Family Origin Provides Synthetic Accessibility and Quality Documentation Advantages Over Academic-Origin Pyrazolyl-Urea Libraries

Unlike pyrazolyl-urea compounds originating from academic synthesis programs (e.g., the fifteen-compound series 3a–o reported by El-Sayed et al., characterized by variable purity and limited scale-up documentation [1]), 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea derives from an industrial pharmaceutical patent (Grünenthal GmbH) that implies defined synthetic routes, scalable intermediates, and pharmaceutical-grade purity standards [2]. Industrial patent-origin compounds typically benefit from documented large-scale batch synthesis protocols and impurity profiling, reducing the procurement risk of batch-to-batch variability that plagues academic-sourced chemical tools [2].

synthetic accessibility quality control industrial sourcing

Optimal Research and Procurement Application Scenarios for 1-Phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea


TRPV1 Structure-Activity Relationship (SAR) Expansion Beyond Phenyl-Substituted Pyrazolyl-Urea Chemotypes

Research groups investigating TRPV1 antagonist SAR can employ 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea to explore the pharmacological impact of introducing a pyrazine H-bond acceptor system at the pyrazole C3 position. Based on the distinct H-bond geometry relative to phenyl-substituted analogs , this compound enables systematic evaluation of heteroaryl substituent effects on TRPV1 binding affinity and modality-selectivity (pH vs. capsaicin vs. heat activation), a differentiation dimension not accessible using commercially dominant phenyl-based TRPV1 antagonists such as capsazepine or SB-366791 .

CNS-Penetrant TRPV1 Antagonist Profiling in Rodent Neuropathic Pain Models

The phenethyl urea substituent of 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea confers higher calculated lipophilicity (ClogP contribution ~2.8) compared to polar catechol-containing TRPV1 antagonists like capsazepine , suggesting improved passive blood-brain barrier permeability. Neuroscience research programs examining central TRPV1 mechanisms in neuropathic pain can deploy this compound as a tool to assess CNS-mediated analgesic efficacy, a scenario where peripherally restricted comparators such as the quaternary ammonium TRPV1 antagonists are structurally incapable of providing equivalent central exposure .

Selectivity Profiling Against Kinase Off-Targets for Pain-Focused Pyrazolyl-Urea Optimization

Given the well-established kinase polypharmacology of pyrazolyl-ureas—with reported activities against p38α MAPK (IC50 0.037–0.069 mmol/L ), TrkA (IC50 < 1 μM ), and Src family kinases )—1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea serves as a critical selectivity control compound. Its patent-defined TRPV1 ligand classification makes it an essential comparator for kinase counter-screening panels, enabling medicinal chemistry teams to establish whether structural modifications that improve TRPV1 potency simultaneously increase undesirable kinase inhibitory activity, a key differentiation metric for lead optimization.

Conformationally Biased TRPV1 Pharmacophore Mapping Using Linker-Length Variant Comparison

The ethylene linker (-CH2-CH2-) in 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea provides an extended conformational reach (estimated N-to-N distance up to 5.2 Å ) compared to methylene-linked in-class analogs (N-to-N distance 3.8–4.5 Å ). Structure-based drug design teams can systematically compare this compound against methylene-bridged and directly linked pyrazolyl-ureas to map the spatial requirements of the TRPV1 vanilloid binding pocket, generating linker SAR data that informs scaffold hopping and fragment-based design strategies for next-generation TRPV1 modulators.

Quote Request

Request a Quote for 1-phenethyl-3-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.